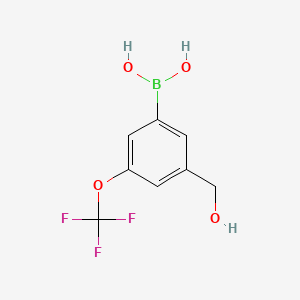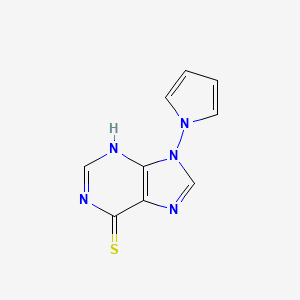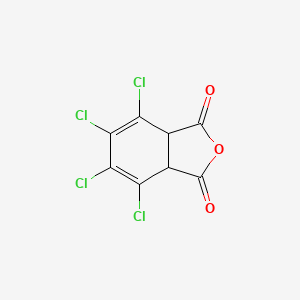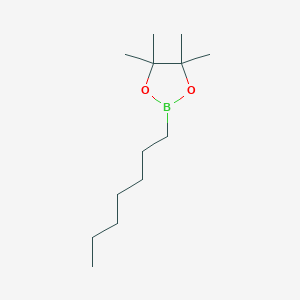![molecular formula C14H14N4O3 B14017680 3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 58668-92-1](/img/structure/B14017680.png)
3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo cyclization reactions to form the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pteridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.
Wirkmechanismus
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[g]pteridine-2,4(3H,10H)-dione: Lacks the methyl and propyl groups, which may affect its biological activity.
Pteridine-2,4(3H,10H)-dione: A simpler structure without the benzo ring, leading to different chemical properties.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-propyl-, 5-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups, along with the 5-oxide functionality, enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
58668-92-1 |
|---|---|
Molekularformel |
C14H14N4O3 |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
3-methyl-5-oxido-10-propylbenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-3-8-17-9-6-4-5-7-10(9)18(21)11-12(17)15-14(20)16(2)13(11)19/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
VVWHNICHMJPNDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



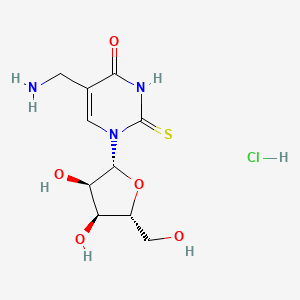

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

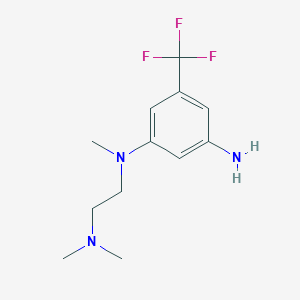
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
